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Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder resulting

from insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small

molecules that modulate the splicing of the SMN2 gene to increase the production of functional

SMN protein represents a significant therapeutic advancement. This guide provides a detailed

comparison of two such molecules: RG7800 (RO6885247) and its structurally optimized

successor, risdiplam (RG7916, Evrysdi®). Risdiplam was developed to improve upon the

efficacy, safety, and pharmacokinetic properties of RG7800. This document outlines their

structural differences, comparative efficacy, selectivity, and safety profiles, supported by

experimental data and methodologies.

Structural Differences
Risdiplam is a structural analog of RG7800, developed through a chemical optimization

program aimed at enhancing its therapeutic profile. While both molecules are orally
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bioavailable SMN2 pre-mRNA splicing modifiers, key structural modifications were made to

risdiplam to improve its properties. Risdiplam was designed with enhanced specificity for SMN2

exon 7 splicing, a more favorable pharmacokinetic and pharmacodynamic profile, and an

improved safety window, particularly concerning the off-target retinal effects observed in

preclinical studies with RG7800.[1]

Mechanism of Action
Both RG7800 and risdiplam act by modifying the splicing of SMN2 pre-messenger RNA (pre-

mRNA) to promote the inclusion of exon 7. This is crucial as the SMN2 gene predominantly

produces a truncated, non-functional SMN protein due to the exclusion of this exon. The

inclusion of exon 7 leads to the production of full-length, functional SMN protein.

These molecules bind to two specific sites on the SMN2 pre-mRNA:

The 5' splice site (5'ss) of intron 7: This interaction stabilizes the U1 small nuclear

ribonucleoprotein (snRNP) complex at the splice site, which is a critical step in spliceosome

assembly.[2]

An exonic splicing enhancer (ESE2) within exon 7: Binding to this site is thought to displace

inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G),

further facilitating the recognition of the exon by the splicing machinery.[2]

By binding to these two sites, RG7800 and risdiplam effectively strengthen the weak splice site

of SMN2 exon 7, leading to its inclusion in the mature mRNA and a subsequent increase in

functional SMN protein levels.[2]
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Fig. 1: Mechanism of SMN2 Splicing Modification.

Comparative Efficacy
Both RG7800 and risdiplam have demonstrated the ability to increase full-length SMN2 mRNA

and SMN protein levels. Risdiplam, however, was developed for higher potency and efficacy.
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Parameter RG7800 Risdiplam Reference

SMN Protein Increase

(Clinical)

~2-fold increase in

blood of SMA patients

after 12 weeks.

Median ~2.1-fold

increase in blood of

SMA patients after 4

weeks.

[3]

SMN2 mRNA

Increase (Clinical)

Dose-dependent

increase in full-length

SMN2 mRNA in

healthy adults.

An 18.0 mg dose led

to a 41% increase in

full-length SMN2

mRNA in healthy

adults.

[3][4]

Preclinical Efficacy

Demonstrated efficacy

in cellular and mouse

models of SMA.

Higher in vitro and in

vivo efficacy in cellular

and mouse models of

SMA compared to

RG7800.

[1]

Selectivity Profile
A key differentiator between the two molecules is their selectivity. While both compounds can

affect the splicing of other genes, risdiplam was optimized to have a higher specificity for

SMN2.

Off-Target
Gene

RG7800 Risdiplam Implication Reference

FOXM1

(Forkhead box

protein M1)

Promoted

alternative

splicing.

Similar off-target

effects, but with

enhanced on-

target potency.

Cell cycle

regulation
[3][5][6]

MADD (MAP

Kinase Activating

Death Domain)

Promoted

alternative

splicing.

Similar off-target

effects, but with

enhanced on-

target potency.

Apoptosis [3][5][6]
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The improved selectivity of risdiplam contributes to its enhanced safety profile.

Pharmacokinetics
Both molecules are orally bioavailable and can cross the blood-brain barrier, allowing for

systemic distribution. Risdiplam was developed to have an improved pharmacokinetic profile.

Parameter RG7800 Risdiplam Reference

Bioavailability Orally bioavailable. Orally bioavailable. [1][5]

Distribution
Systemic, including

CNS.

Systemic, with

distribution to the CNS

and peripheral

tissues.

[1]

Metabolism -

Primarily metabolized

by FMO1 and FMO3,

with a minor

contribution from

CYPs.

[4]

Half-life -
~40-69 hours in

healthy adults.
[4]

Safety Profile
The primary reason for the discontinuation of RG7800 development was a safety concern

identified in preclinical studies.
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Safety Finding RG7800 Risdiplam Reference

Retinal Toxicity

Non-reversible

histological changes

in the retina of

monkeys in long-term

toxicity studies.

Larger safety window

with no retinal toxicity

observed in patients

at the therapeutic

dose.

[3]

Male Fertility

Changes in germ cells

in the testes of

monkeys and rats.

Similar changes

observed in preclinical

models.

[6]

Experimental Protocols
In Vitro Splicing Assay
This assay is used to determine the ability of a compound to modify the splicing of SMN2 pre-

mRNA in a cell-free system.

Nuclear Extract Preparation: HeLa cell nuclear extracts are prepared as a source of splicing

factors.

pre-mRNA Substrate: A radiolabeled SMN2 minigene transcript containing exon 7 and

flanking intronic sequences is synthesized in vitro.

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract,

ATP, and varying concentrations of the test compound (RG7800 or risdiplam).

RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by

denaturing polyacrylamide gel electrophoresis.

Quantification: The relative abundance of the spliced mRNA isoforms (with and without exon

7) is quantified by autoradiography to determine the dose-dependent effect of the compound

on exon 7 inclusion.
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Fig. 2: In Vitro Splicing Assay Workflow.

Western Blot for SMN Protein Quantification
This method is used to measure the levels of SMN protein in cells or tissues following

treatment with a splicing modifier.
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Cell/Tissue Lysis: SMA patient-derived fibroblasts or tissue samples from animal models are

lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with

protease inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA assay.

SDS-PAGE: Equal amounts of total protein from each sample are separated by size using

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or

PVDF membrane.

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for the SMN protein.

A primary antibody against a housekeeping protein (e.g., β-actin or β-tubulin) is used as a

loading control.

The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase) that recognizes the primary antibodies.

Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is

captured. The intensity of the bands corresponding to the SMN protein and the loading

control is quantified, and the SMN protein levels are normalized to the loading control.

Conclusion
Risdiplam represents a significant advancement over its predecessor, RG7800, as a

therapeutic agent for Spinal Muscular Atrophy. Through targeted chemical modifications,

risdiplam exhibits enhanced efficacy, a superior selectivity profile, and an improved safety

margin, particularly with the mitigation of the retinal toxicity that halted the development of

RG7800. The comparative data underscores the value of iterative drug design in developing

safer and more effective treatments for genetic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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